molecular formula C21H15N3O2S B2855018 3-phenoxy-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide CAS No. 361167-86-4

3-phenoxy-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide

Cat. No.: B2855018
CAS No.: 361167-86-4
M. Wt: 373.43
InChI Key: VMCORNABSVDYJU-UHFFFAOYSA-N
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Description

3-phenoxy-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide is a compound that features a benzamide core substituted with a phenoxy group and a thiazole ring attached to a pyridine moiety. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-phenoxy-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide typically involves multiple steps. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-phenoxy-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenoxy or thiazole moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Reagents such as halogens, alkylating agents, or nucleophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives of the thiazole or phenoxy groups, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

3-phenoxy-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-phenoxy-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways. For instance, the compound has been shown to inhibit certain enzymes or proteins involved in cancer cell proliferation. Molecular docking studies have provided insights into the binding sites and interactions of the compound with its targets, such as rho-associated protein kinase 1 (ROCK-1) .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-phenoxy-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide is unique due to its specific combination of functional groups, which contribute to its distinct biological activities and potential therapeutic applications. The presence of both phenoxy and thiazole-pyridine moieties enhances its versatility and effectiveness in various research and pharmaceutical contexts.

Properties

IUPAC Name

3-phenoxy-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15N3O2S/c25-20(24-21-23-19(14-27-21)18-11-4-5-12-22-18)15-7-6-10-17(13-15)26-16-8-2-1-3-9-16/h1-14H,(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMCORNABSVDYJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=CC(=C2)C(=O)NC3=NC(=CS3)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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